molecular formula C10H11NO2S B14833680 5-Cyclopropoxy-4-(methylthio)nicotinaldehyde

5-Cyclopropoxy-4-(methylthio)nicotinaldehyde

Katalognummer: B14833680
Molekulargewicht: 209.27 g/mol
InChI-Schlüssel: JFYUBRSVCLCARG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H11NO2S and a molecular weight of 209.26 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfanyl group, and a pyridine ring with a carbaldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The carbaldehyde group can be reduced to form an alcohol.

    Substitution: The cyclopropoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carboxylic acid.

    Reduction: 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-methanol.

    Substitution: Products will vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of biochemical pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The specific mechanism of action for 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbaldehyde is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Comparison

5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and suitability for specific chemical reactions or applications.

Eigenschaften

Molekularformel

C10H11NO2S

Molekulargewicht

209.27 g/mol

IUPAC-Name

5-cyclopropyloxy-4-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H11NO2S/c1-14-10-7(6-12)4-11-5-9(10)13-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI-Schlüssel

JFYUBRSVCLCARG-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=NC=C1C=O)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.